molecular formula C20H21NO3 B214808 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214808
M. Wt: 323.4 g/mol
InChI Key: WSMJGIMQTHFEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the signaling pathway of B cells, which play a significant role in the immune system. Inhibition of BTK has shown potential in the treatment of various B-cell malignancies and autoimmune diseases.

Mechanism of Action

BTK plays a crucial role in the signaling pathway of B cells. Upon activation of the B-cell receptor, BTK is phosphorylated, leading to downstream signaling events that result in B-cell proliferation and survival. 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one selectively inhibits BTK by binding to its active site, preventing its phosphorylation and subsequent downstream signaling events. This leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B cells.
Biochemical and Physiological Effects:
3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to selectively inhibit BTK, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B cells. It also modulates the immune system by reducing the production of inflammatory cytokines. In preclinical studies, 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has demonstrated efficacy in the treatment of B-cell malignancies and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its selectivity for BTK, which reduces off-target effects. It also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in lab experiments.

Future Directions

For 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one include clinical trials in patients with B-cell malignancies and autoimmune diseases. It also has potential for combination therapy with other targeted agents, such as anti-CD20 antibodies, to enhance its efficacy. Additionally, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 3-hydroxy-1,3-dihydro-2H-indol-2-one with 4-tert-butylbenzaldehyde in the presence of a base and a catalyst. The reaction yields 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, which is then purified through a series of chromatographic techniques.

Scientific Research Applications

3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also demonstrated efficacy in autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE). 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to selectively inhibit BTK, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B cells. It also modulates the immune system by reducing the production of inflammatory cytokines.

properties

Product Name

3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C20H21NO3/c1-19(2,3)14-10-8-13(9-11-14)17(22)12-20(24)15-6-4-5-7-16(15)21-18(20)23/h4-11,24H,12H2,1-3H3,(H,21,23)

InChI Key

WSMJGIMQTHFEQJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.